4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide
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Overview
Description
4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The oxadiazole ring is utilized in the development of fluorescent dyes, OLEDs, and sensors.
Biological Research: The compound is investigated for its role as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-[[2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-16-22-19(27-23-16)13-4-3-5-15(10-13)26-11-17(24)21-14-8-6-12(7-9-14)18(20)25/h3-10H,2,11H2,1H3,(H2,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHJLBBBOTJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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